2-Chloro-2,2-difluoroacetate

Description

Significance of Halogenated Acetates in Modern Chemistry

Halogenated acetates are a class of organic compounds that have garnered considerable attention in modern chemistry. Their importance stems from the profound influence that halogen atoms have on the physicochemical properties of molecules. The introduction of halogens like fluorine, chlorine, bromine, and iodine can dramatically alter a compound's reactivity, lipophilicity, and metabolic stability. mdpi.comnih.govresearchgate.netresearchgate.net This has made them invaluable in various fields, particularly in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

The presence of halogens can lead to enhanced biological activity and improved pharmacokinetic properties in drug candidates. researchgate.net For instance, fluorine, the most electronegative element, can modulate properties such as pKa and polarity, leading to improved biological performance. rsc.org It is estimated that at least 25% of all pharmaceuticals contain fluorine. rsc.org Similarly, in agrochemical research, the introduction of halogens into active ingredients is a key strategy for optimizing efficacy and environmental safety. researchgate.net

Overview of 2-Chloro-2,2-difluoroacetate as a Research Subject

This compound, and its corresponding acid and salts, have become a focal point of research due to their utility as versatile chemical building blocks. The sodium salt, sodium this compound, is a particularly important reagent. orgsyn.org It is a stable, crystalline solid that serves as a precursor for generating difluorocarbene, a highly reactive intermediate. acs.org This process typically occurs through thermal decarboxylation. orgsyn.org

The ability to generate difluorocarbene under relatively mild conditions makes sodium this compound a valuable tool in organic synthesis. orgsyn.orgacs.org This has led to its use in various chemical transformations, including the synthesis of fluorine-containing molecules and the difluoromethylation of different classes of organic compounds. jlu.edu.cnresearchgate.net

Scope and Academic Context of the Compound's Investigation

The investigation of this compound and its derivatives spans several areas of chemical research. A significant body of work focuses on its application in synthetic organic chemistry. Researchers have explored its use in the synthesis of a wide range of compounds, including aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives. jlu.edu.cnresearchgate.net

Furthermore, the compound is studied in the context of developing new synthetic methodologies. For example, procedures have been developed for the difluoromethylation of various substrates, such as 2-hydroxychalcones and thiols, using sodium this compound. acs.orgjlu.edu.cnresearchgate.net The academic interest in this compound is also driven by its role as an intermediate in the synthesis of potentially biologically active molecules, including those with antiviral and antibacterial properties. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 3763046 (PubChem CID) | C₂ClF₂O₂⁻ | 129.47 | Anion of chlorodifluoroacetic acid. nih.gov |

| Sodium this compound | 1895-39-2 | C₂HClF₂NaO₂ | 154.47 | White crystalline powder, soluble in water. nbinno.comchemicalbook.com |

| Chlorodifluoroacetic acid | 76-04-0 | C₂HClF₂O₂ | 130.48 | Can be reduced to form difluoroethanol. chemicalbook.com |

| Ethyl this compound | 383-62-0 | C₄H₅ClF₂O₂ | 162.53 | Used in the synthesis of benzofuran (B130515) derivatives. biosynth.com |

| Methyl this compound | 1514-87-0 | C₃H₃ClF₂O₂ | 148.5 | An ester of chlorodifluoroacetic acid. chemeo.com |

| 2-Chloro-2,2-difluoroacetamide | Not Available | C₂H₂ClF₂NO | 143.49 | Potential intermediate for antiviral and antibacterial agents. ontosight.ai |

| 2-chloro-2,2-difluoroacetic anhydride (B1165640) | 2834-23-3 | C₄Cl₂F₄O₃ | 242.94 | A derivative of chlorodifluoroacetic acid. moldb.com |

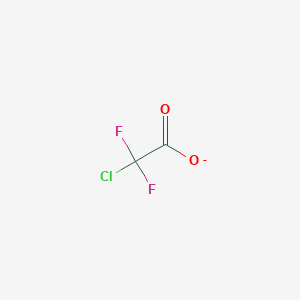

Structure

3D Structure

Properties

Molecular Formula |

C2ClF2O2- |

|---|---|

Molecular Weight |

129.47 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroacetate |

InChI |

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

InChI Key |

OAWAZQITIZDJRB-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 2,2 Difluoroacetate and Its Derivatives

Direct Synthesis Routes for 2-Chloro-2,2-difluoroacetate

Direct synthesis routes focus on the conversion of 2-chloro-2,2-difluoroacetic acid into its corresponding esters and anhydrides, which serve as fundamental building blocks in organic synthesis.

The formation of this compound esters is commonly achieved through the esterification of 2-chloro-2,2-difluoroacetic acid. The Fischer-Speier esterification is a classical and widely used method for this purpose. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process where the alcohol acts as both a reactant and the solvent to drive the reaction towards the formation of the ester and water. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

For example, the reaction of 2-chloro-2,2-difluoroacetic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl this compound. masterorganicchemistry.comnih.gov The reaction can be generalized to a variety of alcohols to produce a range of corresponding esters.

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol (B129727) | H₂SO₄ | Methyl this compound |

| Ethanol | H₂SO₄ | Ethyl this compound |

| Propanol | TsOH | Propyl this compound |

| Isopropanol | H₂SO₄ | Isopropyl this compound |

Chlorodifluoroacetic anhydride (B1165640) is a reactive derivative of 2-chloro-2,2-difluoroacetic acid and serves as a reagent for acylation reactions. fishersci.comsigmaaldrich.com The synthesis of acid anhydrides typically involves the dehydration of the corresponding carboxylic acid. A common strategy for this transformation is the reaction of the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). google.com In a typical procedure, two equivalents of 2-chloro-2,2-difluoroacetic acid would be reacted with a dehydrating agent to form one equivalent of chlorodifluoroacetic anhydride and water. The resulting anhydride is a versatile reagent used for the derivatization of amines and alcohols. fishersci.comsigmaaldrich.com

Physical Properties of Chlorodifluoroacetic Anhydride:

| Property | Value |

|---|---|

| Molecular Formula | C₄Cl₂F₄O₃ sigmaaldrich.com |

| Molecular Weight | 242.94 g/mol sigmaaldrich.com |

| Boiling Point | 96-97 °C sigmaaldrich.com |

| Density | 1.395 g/mL at 25 °C sigmaaldrich.com |

Preparation of Functionalized Derivatives

The chlorodifluoroacetate moiety can be incorporated into various functional groups, leading to a range of derivatives with potential applications in different fields of chemistry.

The synthesis of 2-chloro-2,2-difluoroacetamide and its N-substituted analogs is a key transformation for creating compounds with potential biological activity. ijpsr.info A general and effective method for preparing amides is the reaction of an acyl chloride with an amine. ijpsr.info This process begins with the conversion of 2-chloro-2,2-difluoroacetic acid to its more reactive acyl chloride, 2-chloro-2,2-difluoroacetyl chloride, typically using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia, a primary amine, or a secondary amine to yield the corresponding N-unsubstituted, N-substituted, or N,N-disubstituted 2-chloro-2,2-difluoroacetamide, respectively. nih.govscbt.com The reaction is generally vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk

| Amine Reactant | Product Amide |

| Ammonia (NH₃) | 2-Chloro-2,2-difluoroacetamide |

| Methylamine (CH₃NH₂) | 2-Chloro-N-methyl-2,2-difluoroacetamide |

| Aniline (C₆H₅NH₂) | 2-Chloro-N-phenyl-2,2-difluoroacetamide |

| Diethylamine ((CH₃CH₂)₂NH) | 2-Chloro-N,N-diethyl-2,2-difluoroacetamide |

Organophosphorus compounds containing the 2-chloro-2,2-difluoroacetyl group can be synthesized through various established routes. One common approach involves the use of 2-chloro-2,2-difluoroacetyl chloride as a precursor. The reaction of acyl chlorides with organophosphorus nucleophiles, such as trialkyl phosphites (P(OR)₃), can lead to the formation of acylphosphonates. This reaction, a variation of the Arbuzov reaction, involves the nucleophilic attack of the phosphite (B83602) on the carbonyl carbon of the acyl chloride, followed by the elimination of an alkyl chloride. While specific examples for this compound are not extensively detailed, this general methodology is a plausible route to its organophosphorus derivatives. Another route involves the reaction of 2-chloro-2,2-difluoroacetophenone (B1203941) to produce 2,2-difluoro enol phosphates. cas.cn

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste and using less hazardous substances. sciencedaily.com Sodium this compound is considered an attractive reagent due to its relatively mild toxicity and environmental impact compared to alternatives like ozone-depleting Freon gases. orgsyn.org

Key green chemistry principles applicable to these syntheses include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. The Fischer esterification, for instance, produces only water as a byproduct, representing high atom economy. masterorganicchemistry.com

Use of Less Hazardous Chemical Syntheses : Employing synthetic methods that use and generate substances with little to no toxicity. The use of sodium this compound as a difluorocarbene precursor is an alternative to more hazardous reagents. orgsyn.org

Safer Solvents and Auxiliaries : Minimizing the use of auxiliary substances like solvents or, when necessary, using safer alternatives. For example, exploring solvent-free conditions or using water or other benign solvents where possible.

Catalysis : Utilizing catalytic reagents in small amounts over stoichiometric reagents is a core principle. The acid-catalyzed esterification is a prime example, where a small amount of acid can facilitate the conversion of large quantities of reactants. masterorganicchemistry.com

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Fischer esterification produces only water as a byproduct. |

| Safer Chemicals | Using sodium this compound avoids hazardous reagents like CHClF₂. orgsyn.org |

| Catalysis | Using catalytic amounts of H₂SO₄ or TsOH for esterification instead of stoichiometric reagents. masterorganicchemistry.com |

Solvent-Free Reaction Protocols

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental pollution, health hazards, and waste disposal costs. In the context of fluorochemical synthesis, mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a promising solvent-free approach.

Mechanochemical Synthesis:

Recent breakthroughs have demonstrated the potential of mechanochemical methods, such as ball-milling, to facilitate fluorination reactions without the need for a solvent. This solid-state approach is inspired by natural biomineralization processes, like the formation of teeth and bones.

One innovative technique involves grinding calcium fluoride (B91410) (CaF₂), the primary source of fluorine, with a potassium phosphate (B84403) salt. This process yields a powdered product, trademarked as Fluoromix, which can be used directly for the synthesis of various fluorochemicals. scitechdaily.comborntoengineer.comsciencedaily.com This method bypasses the need for hazardous solvents and represents a paradigm shift in fluorochemical manufacturing. scitechdaily.comborntoengineer.com

While not yet documented specifically for the direct synthesis of this compound, this technology has been successfully applied to produce over 50 different fluorochemicals with high yields. scitechdaily.comsciencedaily.com The principles of this solvent-free method could potentially be adapted for the synthesis of halogenated acetates. Analogous solvent-free syntheses of other acetate (B1210297) compounds have been achieved using techniques like ball-milling with solid superacid catalysts, demonstrating the versatility of this approach.

The table below outlines the conceptual advantages of a solvent-free mechanochemical approach compared to traditional solvent-based methods.

| Feature | Traditional Solvent-Based Synthesis | Solvent-Free Mechanochemical Synthesis |

| Reaction Medium | Volatile Organic Solvents (e.g., DMF, Diglyme) | Solid-state (reagents ground together) |

| Energy Input | Often requires heating to high temperatures | Mechanical energy from grinding/milling |

| Waste Generation | Generates solvent waste requiring disposal | Minimal to no solvent waste |

| Process Steps | May require complex workup and purification | Often results in purer products, simplifying purification |

| Safety | Risks associated with flammable, toxic solvents | Eliminates solvent-related hazards |

Waste Minimization Strategies

Reducing waste in chemical manufacturing is crucial for both environmental protection and economic efficiency. For fluorochemicals, the primary focus has been on moving away from hazardous intermediates and developing closed-loop systems for raw materials.

Bypassing Hazardous Intermediates:

The conventional industrial production of all fluorochemicals begins with the reaction of fluorspar (CaF₂) with concentrated sulfuric acid to produce hydrogen fluoride (HF) gas. borntoengineer.comagchemigroup.euchemistryforsustainability.org HF is highly toxic, corrosive, and requires significant energy to produce, posing substantial safety and environmental risks. borntoengineer.comsciencedaily.com

Modern waste minimization strategies focus on eliminating the production of HF altogether.

Direct-from-Fluorspar Synthesis: The mechanochemical "Fluoromix" method is a prime example of waste reduction, as it creates fluorinating agents directly from CaF₂, completely bypassing the HF step. borntoengineer.comsciencedaily.com

Alternative Reagents: Another novel process uses oxalic acid to extract fluorine compounds from fluorspar. This method functions under mild conditions at room temperature, offering a safer and less energy-intensive alternative to the sulfuric acid process. agchemigroup.eu

Fluorine Recycling and Atom Economy:

A circular economy approach to fluorine is another key strategy. Per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," represent a significant environmental challenge.

Mechanochemical Degradation (MCD): Research has shown that mechanochemical degradation can be used to break down persistent fluoropolymers like polyvinylidene fluoride (PVDF). This process can recover the fluorine and use it as a fluorinating agent for new chemical syntheses, creating a closed-loop for fluorine atoms and turning a waste problem into a resource.

The table below compares traditional methods with greener alternatives in terms of waste and hazard reduction.

| Strategy | Traditional Method | Green Alternative | Waste/Hazard Reduction Benefit |

| Fluorine Source Activation | CaF₂ + H₂SO₄ → HF(g) | Mechanochemistry (e.g., Fluoromix) or Oxalic Acid | Eliminates production and use of highly toxic and corrosive HF gas. borntoengineer.comsciencedaily.com |

| Catalysis | May require stoichiometric catalysts or auxiliaries | Catalyst-free processes or use of recyclable heterogeneous catalysts | Reduces chemical waste and simplifies product purification. |

| End-of-Life | Incineration or landfill of fluorinated waste | Mechanochemical recycling of PFAS/fluoropolymers | Recovers valuable fluorine, reduces persistent pollution. |

Industrial-Scale Preparation Considerations

Traditional Industrial Process:

The standard industrial route to fluorochemicals is an energy-intensive process. It involves reacting fluorspar with sulfuric acid at temperatures often exceeding 200°C to generate hydrogen fluoride. agchemigroup.eu This process necessitates robust infrastructure to handle the highly corrosive gas and stringent safety protocols to protect workers and the environment. borntoengineer.com While effective, the high energy costs and safety requirements make it a complex and expensive operation.

Modern Scalable Alternatives:

Newer, greener methods are being designed with industrial scalability in mind.

The synthesis of fluorochemicals using oxalic acid at room temperature is easily scalable and dramatically reduces energy consumption compared to the high-temperature HF process. agchemigroup.eu

Mechanochemical synthesis using ball mills is also a scalable technology. The process has been shown to be efficient at the decagram scale and often requires minimal purification, which streamlines the manufacturing process. chemrxiv.org

A key derivative, Sodium this compound, is widely used as a reagent in the pharmaceutical and agrochemical industries. nbinno.com Its large-scale production is subject to chemical regulations such as the Toxic Substances Control Act (TSCA) in the United States and REACH in Europe. nih.gov

The table below summarizes the key considerations for industrial-scale production, comparing the traditional HF route with emerging green technologies.

| Consideration | Traditional Industrial Process (via HF) | Modern Green Industrial Process |

| Operating Temperature | High (>200°C) | Room temperature or mild heating |

| Energy Consumption | High | Significantly lower |

| Primary Feedstocks | Fluorspar, Sulfuric Acid | Fluorspar, Potassium Phosphate or Oxalic Acid |

| Key Intermediate | Hydrogen Fluoride (HF) gas | None (Direct synthesis) |

| Safety Requirements | Extensive infrastructure for handling toxic, corrosive gas | Reduced hazards, simpler handling protocols |

| Scalability | Established but complex | Demonstrated to be readily scalable |

| Regulatory Oversight | Stringent controls on HF production and use | Simpler compliance due to elimination of hazardous intermediates |

Chemical Reactivity and Mechanistic Investigations

Decarboxylation Pathways of 2-Chloro-2,2-difluoroacetate Salts

Salts of this compound, particularly sodium this compound (SCDA), are valuable reagents in organic synthesis, primarily because of their ability to undergo decarboxylation to generate highly reactive intermediates. orgsyn.orgacs.org This process is a key step in various synthetic transformations, making these salts a practical and stable source for the difluoromethylene (:CF₂) moiety. acs.org Unlike many other fluorinating agents, SCDA is an inexpensive, air-stable crystalline solid, which contributes to its utility in both laboratory and potential process-scale applications. acs.org

The primary utility of this compound salts lies in their role as precursors to difluorocarbene (:CF₂), a versatile and highly reactive intermediate. orgsyn.orgrsc.org The generation of this species occurs through a decarboxylation process, which is typically initiated by heat. orgsyn.orgacs.org The thermal decarboxylation of sodium chlorodifluoroacetate leads to the formation of a chlorodifluoromethyl anion, which then rapidly undergoes α-elimination of a chloride ion to yield the difluorocarbene. cas.cn

This in situ generation of difluorocarbene is advantageous as it avoids the handling of toxic and gaseous carbene precursors. orgsyn.org The electrophilic difluorocarbene is transient and is immediately trapped by a suitable nucleophile present in the reaction mixture. orgsyn.orgcas.cn A common application is the O-difluoromethylation of phenols, where a phenoxide ion, generated under basic conditions, acts as the nucleophile that attacks the electron-deficient carbon of the difluorocarbene. youtube.com Subsequent protonation yields the corresponding aryl difluoromethyl ether. orgsyn.org The efficiency of this trapping process is crucial, as the difluorocarbene can otherwise dimerize to form tetrafluoroethylene (TFE). scispace.com

The thermolytic decomposition of this compound salts is the foundational process for generating difluorocarbene. This reaction proceeds via the loss of carbon dioxide, followed by the elimination of a chloride ion. youtube.com The process requires elevated temperatures, typically around 90-160 °C, depending on the solvent and other reaction conditions. acs.orgorgsyn.org For instance, the difluoromethylation of phenols using sodium chlorodifluoroacetate often requires high temperatures to promote the efficient generation of difluorocarbene. cas.cn

Upon heating, the salt undergoes decarboxylation to form a transient chlorodifluoromethyl anion. youtube.com This anion is unstable and readily expels a chloride ion to produce the singlet difluorocarbene intermediate. cas.cn The control of this gas-evolving (CO₂) decomposition is a critical safety parameter, especially in large-scale industrial applications. cas.cn The choice of solvent can influence the reaction; for example, diglyme (B29089) is used in certain olefination reactions at temperatures of 160 °C. orgsyn.org

| Reaction | Reagent | Conditions | Product | Ref |

| Difluoromethylation | Sodium this compound | 120 °C, DMF/water, Cs₂CO₃ | Aryl difluoromethyl ethers | youtube.com |

| Olefination | Sodium this compound | 160 °C, Diglyme, PPh₃ | 1,1-Difluoroalkenes | youtube.comorgsyn.org |

| Acylation | Sodium this compound | 130 °C, NMP | 3-(Chlorodifluoroacetyl)indoles | acs.org |

Nucleophilic and Electrophilic Reactivity Profiles

The primary mode of reactivity for intermediates derived from this compound involves reactions with nucleophiles. After the generation of difluorocarbene, this highly electrophilic species is readily attacked by a wide range of nucleophiles. orgsyn.orgyoutube.com This reactivity is the basis for numerous difluoromethylation reactions.

Common classes of nucleophiles that react with difluorocarbene generated from SCDA include:

O-Nucleophiles : Phenols are the most common substrates, reacting under basic conditions to form aryl difluoromethyl ethers. cas.cn The reaction involves the nucleophilic attack of the phenoxide ion on the carbene. youtube.com

S-Nucleophiles : Thiols can be effectively difluoromethylated to produce the corresponding difluoromethyl thioethers. researchgate.net

N-Nucleophiles : Heterocyclic nitrogen compounds, such as pyrazoles, have also been successfully difluoromethylated using this method. researchgate.net

P-Nucleophiles : Triphenylphosphine (B44618), a phosphorus nucleophile, reacts with difluorocarbene to form a phosphonium (B103445) ylide, which is a key intermediate in Wittig-type reactions. youtube.com

The reaction conditions, particularly the base and solvent, can be tailored to the specific nucleophile and substrate. For instance, potassium carbonate is often used as a base for base-sensitive phenol (B47542) substrates. cas.cn

While the chemistry of this compound is dominated by the generation of difluorocarbene, the parent compound itself can exhibit unusual electrophilic behavior under certain conditions. acs.org In a departure from typical carboxylate salt reactivity, sodium chlorodifluoroacetate has been shown to act as a chlorodifluoroacylating agent for electron-rich aromatic systems like N-alkylindoles. acs.org

This Friedel-Crafts-type acylation is noteworthy because carboxylate salts are generally not considered effective electrophiles for such transformations, which typically require highly reactive acid chlorides or anhydrides with Lewis acids. acs.org The reaction with 1,2-dimethylindole proceeds at 130 °C in N-methyl-2-pyrrolidone (NMP) to yield the 3-chlorodifluoroacylated product. Mechanistic studies suggest that the unique ability of SCDA to generate difluorocarbene is implicated in the reaction pathway. It is proposed that the reaction proceeds via self-activation, where the difluorocarbene intermediate reacts with another molecule of the chlorodifluoroacetate salt to form a more reactive acylating agent, such as an active ester. This rules out a simple electrophilic substitution by the acetate (B1210297) salt itself. acs.org

| Substrate | Product | Yield | Ref |

| 1,2-Dimethylindole | 1-(1,2-Dimethyl-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | Good | acs.org |

| 1-Methylindole | 1-(1-Methyl-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | 95% | acs.org |

| 1-Methyl-5-methoxyindole | 1-(1-Methyl-5-methoxy-1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-one | 92% | acs.org |

Wittig-Type and Related Olefination Reactions

This compound salts serve as a convenient precursor for the synthesis of gem-difluoroalkenes from carbonyl compounds via a Wittig-type olefination. youtube.comorgsyn.org This transformation provides a direct route to the valuable -CH=CF₂ moiety. The reaction is typically carried out by heating a mixture of an aldehyde or ketone, triphenylphosphine (PPh₃), and sodium this compound in a high-boiling solvent like diglyme. orgsyn.org

The reaction mechanism is believed to proceed through the following steps:

Thermolysis of sodium this compound generates difluorocarbene (:CF₂). youtube.com

The nucleophilic triphenylphosphine traps the electrophilic difluorocarbene to form a phosphonium ylide intermediate, Ph₃P=CF₂. youtube.com

This Wittig reagent then reacts with the carbonyl compound (e.g., benzaldehyde) in a standard Wittig reaction sequence to produce the corresponding 1,1-difluoroalkene and triphenylphosphine oxide. youtube.comwikipedia.org

This method is applicable to a range of aromatic, aliphatic, and heterocyclic aldehydes. orgsyn.org The driving force for the final step of the olefination is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. organic-chemistry.org This process represents an important application of this compound, extending its utility beyond simple difluoromethylation to the construction of carbon-carbon double bonds. orgsyn.org

Friedel-Crafts Reactivity and Self-Activation Mechanisms

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.orgsigmaaldrich.comwikipedia.orgnrochemistry.com. The Lewis acid activates the acyl halide by coordinating to the halogen, which facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the aromatic ring sigmaaldrich.commasterorganicchemistry.com.

In the context of this compound, its corresponding acyl chloride, 2-chloro-2,2-difluoroacetyl chloride (ClCF₂COCl), could potentially be used as a reagent in Friedel-Crafts acylation to introduce the -COCF₂Cl group onto an aromatic substrate. The general mechanism would proceed as follows:

Step 1: Formation of the Acylium Ion ClCF₂COCl + AlCl₃ → [ClCF₂CO]⁺[AlCl₄]⁻

Step 2: Electrophilic Aromatic Substitution ArH + [ClCF₂CO]⁺[AlCl₄]⁻ → ArCOCF₂Cl + HCl + AlCl₃

The presence of the electron-withdrawing fluorine and chlorine atoms on the α-carbon would be expected to increase the electrophilicity of the carbonyl carbon in the acylium ion, potentially enhancing its reactivity towards aromatic rings. However, these same electron-withdrawing groups would deactivate the resulting aryl ketone product towards further acylation, thus preventing polysubstitution, which is a common advantage of Friedel-Crafts acylation over alkylation organic-chemistry.orgnih.gov.

The concept of a "self-activation mechanism" in this context is not well-established in the literature for standard Friedel-Crafts conditions, which necessitate the use of a potent Lewis acid catalyst to generate the requisite electrophile. While some intramolecular Friedel-Crafts reactions can be promoted by strong protic acids, the intermolecular acylation with a deactivated acyl halide like 2-chloro-2,2-difluoroacetyl chloride would almost certainly require a strong Lewis acid catalyst.

Radical Chemistry Involving the this compound Moiety

The this compound moiety is a potential precursor for the generation of carbon-centered radicals, which can participate in a variety of synthetic transformations. The presence of the carbon-chlorine bond allows for radical generation through several established methods.

Atom Transfer Radical Addition (ATRA): Analogous to the well-studied radical reactions of alkyl 2-bromo-2,2-difluoroacetates, the this compound can undergo ATRA reactions researchgate.netnih.gov. This process typically involves a transition metal catalyst, often copper or cobalt-based, which facilitates the homolytic cleavage of the carbon-chlorine bond to generate the corresponding difluoroacetyl radical (•CF₂CO₂R) rsc.org. This radical can then add to an alkene or alkyne, followed by abstraction of a chlorine atom from another molecule of the starting material or the catalyst to propagate the radical chain.

A general mechanism for a metal-catalyzed ATRA is as follows:

Initiation: ClCF₂CO₂R + M(n) → •CF₂CO₂R + M(n+1)Cl

Propagation: •CF₂CO₂R + H₂C=CHR' → R'CH(•)CH₂CF₂CO₂R R'CH(•)CH₂CF₂CO₂R + ClCF₂CO₂R → R'CHClCH₂CF₂CO₂R + •CF₂CO₂R

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions researchgate.netresearchgate.net. In this approach, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) process with the this compound. A reductive quenching cycle could involve the excited photocatalyst transferring an electron to the chloro-difluoroacetate, leading to dissociative electron attachment and the formation of the difluoroacetyl radical and a chloride anion.

[PC]* + ClCF₂CO₂R → [PC]⁺ + [ClCF₂CO₂R]⁻• → [PC]⁺ + •CF₂CO₂R + Cl⁻

The generated radical can then participate in various reactions, including addition to multiple bonds and cyclization reactions nih.govresearchgate.net. The versatility of photoredox catalysis allows for a broad range of functional groups to be tolerated, making it a valuable method for late-stage functionalization.

| Radical Generation Method | Initiation Step | Key Intermediate | Potential Applications |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Homolytic cleavage of C-Cl bond by a transition metal | •CF₂CO₂R | Addition to alkenes and alkynes, Cyclization |

| Photoredox Catalysis | Single-electron transfer from an excited photocatalyst | •CF₂CO₂R | Addition reactions, C-H functionalization, Cyclization |

Applications in Advanced Organic Synthesis

Difluoromethylation Strategies Utilizing 2-Chloro-2,2-difluoroacetate

The introduction of a difluoromethyl (-CF₂H) group can significantly alter the physicochemical and biological properties of a molecule, making it a valuable functional group in medicinal chemistry and materials science. Sodium this compound provides a straightforward route to this moiety through the generation of difluorocarbene, which, after reacting with a nucleophile, is protonated to yield the difluoromethylated product. orgsyn.org

A prominent application of sodium this compound is in the synthesis of aryl difluoromethyl ethers from phenolic substrates. orgsyn.org The reaction typically involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide, which then traps the in situ-generated difluorocarbene. youtube.com Subsequent protonation affords the desired ether. This method has been successfully applied to a wide range of phenols, including complex structures like 2-hydroxychalcones, yielding aryl difluoromethyl ethers in moderate to good yields (36%-80%). researchgate.netjlu.edu.cnjlu.edu.cn The reaction conditions are generally facile, often involving heating the phenol with sodium this compound in the presence of a base like cesium carbonate or potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). youtube.comresearchgate.netambeed.com

A noteworthy procedure highlights a simple, chromatography-free protocol for this transformation, emphasizing its practicality. orgsyn.org For instance, the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium this compound and cesium carbonate in DMF/water at 120°C furnishes the corresponding 3-chloro-4-(difluoromethoxy)acetophenone in 94% yield. youtube.com

Table 1: Examples of Aryl Difluoromethyl Ether Synthesis

| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94 youtube.com |

| 2-Hydroxychalcone | K₂CO₃ | DMF | 100 | 8 | 2-(Difluoromethoxy)chalcone | 80 researchgate.net |

| Methyl 3-fluoro-4-hydroxybenzoate | K₂CO₃ | DMF | 125 | 5 | Methyl 3-fluoro-4-(difluoromethoxy)benzoate | N/A ambeed.com |

The utility of sodium this compound extends beyond oxygen nucleophiles to the difluoromethylation of various heteroatoms, including nitrogen, sulfur, and selenium. dntb.gov.ua This protocol provides a simple and effective method for creating C-S, C-N, and C-Se bonds bearing the difluoromethyl group. The general mechanism mirrors that of O-difluoromethylation, where the heteroatomic nucleophile intercepts the difluorocarbene generated from the reagent.

Research has demonstrated that aromatic and heteroaromatic thiols, as well as selenols, can be smoothly converted to their corresponding difluoromethyl sulfides and selenides. youtube.comdntb.gov.ua For example, 4-methoxybenzenethiol (B147237) reacts with sodium this compound in DMF with potassium carbonate at 95°C to give the difluoromethylated sulfide (B99878) product. youtube.com Similarly, nitrogen-containing heterocycles such as pyrazoles and imidazoles can be N-difluoromethylated under similar conditions. youtube.comresearchgate.net

Table 2: Difluoromethylation of N, S, and Se Nucleophiles

| Substrate | Heteroatom | Base | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|

| 4-Methoxybenzenethiol | Sulfur | K₂CO₃ | DMF | 95 | 8 | 1-(Difluoromethylthio)-4-methoxybenzene |

| 4-Methoxybenzeneselenol | Selenium | K₂CO₃ | DMF | 95 | 8 | 1-(Difluoromethylselanyl)-4-methoxybenzene |

| 4-Nitropyrazole | Nitrogen | K₂CO₃ | DMF | 95 | 8 | 1-(Difluoromethyl)-4-nitropyrazole |

| Theophylline | Nitrogen | K₂CO₃ | DMF | 95 | 8 | 7-(Difluoromethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

Yields for the reactions listed in Table 2 were reported as good to excellent in the source literature. youtube.com

Construction of Gem-Difluoroolefinic Architectures

The gem-difluoroolefin (R₂C=CF₂) moiety is a valuable functional group in organic chemistry, serving as a bioisostere for the carbonyl group and as a versatile synthetic intermediate. cas.cnresearchgate.net Sodium this compound, in combination with a phosphine (B1218219) reagent, provides a Wittig-like olefination route to these structures from carbonyl compounds. wikipedia.orgorgsyn.org

The transformation of aldehydes and ketones into gem-difluoroolefins using sodium this compound is typically achieved through a one-pot reaction involving triphenylphosphine (B44618). youtube.comorgsyn.org In this process, the thermal decomposition of the acetate (B1210297) generates difluorocarbene. wikipedia.org This carbene is then trapped by triphenylphosphine to form a phosphonium (B103445) ylide intermediate, (C₆H₅)₃P=CF₂. youtube.comwikipedia.org This ylide subsequently reacts with an aldehyde or ketone in a Wittig-type fashion to produce the corresponding 1,1-difluoroalkene. youtube.comresearchgate.net

This method is applicable to a range of aldehydes, including aromatic, aliphatic, and heterocyclic variants. orgsyn.org For instance, benzaldehyde (B42025) can be converted to β,β-difluorostyrene in 67–79% yield by reacting it with sodium chlorodifluoroacetate and triphenylphosphine in diglyme (B29089) at 160°C. youtube.comorgsyn.org The reaction has also been successfully applied to ketones. orgsyn.org

Table 3: Synthesis of Gem-Difluoroolefins from Carbonyl Compounds

| Carbonyl Compound | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Diglyme | 160 | β,β-Difluorostyrene | 67–79 orgsyn.org |

| p-Fluorobenzaldehyde | Diglyme | 160 | 1-(β,β-Difluorovinyl)-4-fluorobenzene | 65 orgsyn.org |

| p-Methoxybenzaldehyde | Diglyme | 160 | 1-(β,β-Difluorovinyl)-4-methoxybenzene | 60 orgsyn.org |

| Heptanal | Diglyme | 160 | 1,1-Difluoro-1-nonene | 43–51 orgsyn.org |

While sodium this compound is an effective reagent, other fluorinated compounds have been developed for similar transformations. For difluoromethylation of phenols, difluoromethyltriflate (HCF₂OTf) has been reported as a non-ozone-depleting liquid reagent that can achieve the synthesis of aryl difluoromethyl ethers rapidly at room temperature. nih.gov

For gem-difluoroolefination, a key alternative is the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) in combination with triphenylphosphine. researchgate.net Comparative studies have shown that TMSCF₂Cl can be superior to related silanes like TMSCF₂Br and TMSCF₃ for this transformation. researchgate.net Another novel reagent, difluoromethyl 2-pyridyl sulfone, has also been developed for the efficient gem-difluoroolefination of both aldehydes and ketones, tolerating a wide variety of substituents. cas.cn These alternative reagents offer different reactivity profiles, handling characteristics, and may be preferable for specific substrates or reaction conditions, providing chemists with a broader toolkit for the synthesis of fluorinated molecules.

Role as a Synthetic Intermediate and Building Block

The fundamental role of this compound in the aforementioned applications is as a stable, solid precursor to the difluorocarbene intermediate (:CF₂). orgsyn.orgwikipedia.org This function makes it a valuable building block for introducing a difluoromethylene (-CF₂-) unit into organic molecules. The generation of this reactive species via thermal decarboxylation is a reliable and well-established method. orgsyn.orgorgsyn.org

As an intermediate, the difluorocarbene generated from this compound can participate in various reactions beyond those detailed above. One significant application is in difluorocyclopropanation reactions, where the carbene adds across an alkene double bond to form a gem-difluorocyclopropane ring, a structural motif of interest in medicinal and materials chemistry. wikipedia.org Its ability to be transformed into a phosphonium ylide for Wittig-type reactions further underscores its versatility as a synthetic tool for constructing complex fluorinated targets. wikipedia.orgorgsyn.org The compound's status as an inexpensive, commercially available, and relatively stable solid enhances its utility as a foundational building block in organofluorine chemistry. orgsyn.orgnbinno.com

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂ClF₂O₂⁻ |

| Sodium this compound | C₂ClF₂NaO₂ |

| Difluorocarbene | CF₂ |

| N,N-dimethylformamide (DMF) | C₃H₇NO |

| Cesium carbonate | Cs₂CO₃ |

| Potassium carbonate | K₂CO₃ |

| 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | C₈H₇ClO₂ |

| 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | C₉H₇ClF₂O₂ |

| 2-Hydroxychalcone | C₁₅H₁₂O₂ |

| Methyl 3-fluoro-4-hydroxybenzoate | C₈H₇FO₃ |

| 2-Bromo-5-fluorophenol | C₆H₄BrFO |

| 4-Methoxybenzenethiol | C₇H₈OS |

| 4-Methoxybenzeneselenol | C₇H₈OSe |

| 4-Nitropyrazole | C₃H₃N₃O₂ |

| Theophylline | C₇H₈N₄O₂ |

| Camphopyrazole | C₁₁H₁₄N₂ |

| Triphenylphosphine | C₁₈H₁₅P |

| Benzaldehyde | C₇H₆O |

| β,β-Difluorostyrene | C₈H₆F₂ |

| Diglyme | C₆H₁₄O₃ |

| p-Fluorobenzaldehyde | C₇H₅FO |

| p-Methoxybenzaldehyde | C₇H₈O₂ |

| Heptanal | C₇H₁₄O |

| Furfural | C₅H₄O₂ |

| Difluoromethyltriflate | CHF₂O₃S |

| (Chlorodifluoromethyl)trimethylsilane | C₄H₉ClF₂Si |

Access to Complex Fluorinated Organic Molecules

This compound serves as a valuable precursor for introducing the difluoromethyl or difluoromethylene group into a variety of organic substrates, thereby enabling the synthesis of intricate fluorinated structures. One of the most common applications is the generation of difluorocarbene (:CF₂) through thermal decarboxylation of its sodium salt. This highly reactive intermediate can then be trapped by various nucleophiles to form difluoromethylated products.

For instance, sodium this compound is widely used for the difluoromethylation of phenols to generate aryl difluoromethyl ethers, which are important motifs in many bioactive compounds. The reaction typically proceeds by heating the sodium salt in the presence of a phenol and a base. orgsyn.org A similar strategy has been employed for the difluoromethylation of 2-hydroxychalcones, yielding not only the expected aryl difluoromethyl ethers but also novel 2,2-difluoro-2H-benzofuran derivatives through a subsequent intramolecular cyclization. researchgate.net

The following table summarizes the difluoromethylation of various 2-hydroxychalcones using sodium this compound.

| Entry | Substrate (2-Hydroxychalcone) | Product(s) | Yield (%) |

| 1 | 2-Hydroxychalcone | Aryl difluoromethyl ether | 75 |

| 2 | 4'-Methyl-2-hydroxychalcone | Aryl difluoromethyl ether | 80 |

| 3 | 4'-Chloro-2-hydroxychalcone | Aryl difluoromethyl ether | 72 |

| 4 | 3-Methyl-2-hydroxychalcone | Aryl difluoromethyl ether + 2,2-Difluoro-2H-benzofuran derivative | 45 + 35 |

Data compiled from a study on the difluoromethylation of 2-hydroxychalcones. researchgate.net

Synthesis of Biologically Relevant Fluorinated Analogs

The introduction of fluorine can significantly enhance the therapeutic properties of drug candidates by improving metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is an important reagent in medicinal chemistry for the synthesis of fluorinated analogs of biologically active molecules.

The difluoromethoxy group (OCF₂H), readily installed using sodium this compound, is a key pharmacophore in a number of pharmaceuticals. The synthesis of fluorinated analogs of existing drugs or lead compounds is a common strategy in drug discovery. For example, the general method of phenol difluoromethylation can be applied to complex phenolic substrates that are intermediates in the synthesis of various therapeutic agents. orgsyn.org

Furthermore, the development of novel synthetic methods to create valuable fluorinated scaffolds often relies on difluorocarbene precursors. For instance, a recently developed copper-catalyzed method to convert epoxides into α,α-difluoro-oxetanes, a prized class of heterocyclic compounds in drug discovery, utilizes a difluorocarbene precursor. sciencedaily.com While this specific report does not use this compound, the principle of using a difluorocarbene source highlights the importance of such reagents in accessing novel, biologically relevant fluorinated structures. The incorporation of the CF₂ group is a bioisosteric replacement for other functionalities, which can lead to improved pharmacological profiles. nih.gov

Catalytic Approaches in Difluoroalkylation

Catalytic methods offer efficient and selective routes for the formation of carbon-carbon and carbon-heteroatom bonds. The development of catalytic reactions involving this compound and related compounds has expanded the toolkit for synthesizing difluoroalkylated molecules.

Transition-Metal-Mediated Reactions

Transition metals have been employed to catalyze the cross-coupling of difluoroalkylating agents with various partners. While many examples in the literature utilize the bromo-analog, ethyl bromodifluoroacetate, due to the higher reactivity of the C-Br bond, methods involving ethyl this compound are also emerging.

A notable example is the nickel-catalyzed cross-coupling of ethyl chlorofluoroacetate with aryl bromides. researchgate.net This reaction provides a direct method for the synthesis of α-fluoro-α-arylacetates. Although this example involves a monofluoroacetate, it demonstrates the potential for nickel catalysis to activate the C-Cl bond in halogenated acetates for cross-coupling reactions.

Copper-catalyzed reactions are also prevalent in difluoroalkylation chemistry. mdpi.com These reactions often proceed via a radical mechanism, where a CF₂COOEt radical is generated. This radical can then participate in various transformations, including addition to alkenes and alkynes. mdpi.com

The following table presents a selection of transition-metal-catalyzed difluoroalkylation reactions, primarily with the bromo-analog, which provides context for the type of transformations possible.

| Catalyst | Fluoroalkyl Reagent | Coupling Partner | Product Type | Reference |

| Palladium | Ethyl bromodifluoroacetate | Aryl bromides/triflates | Aryldifluoroacetate | nih.gov |

| Copper | Ethyl bromodifluoroacetate | Alkenes | Difluoroacetylated alkanes | mdpi.com |

| Nickel | Ethyl chlorofluoroacetate | Aryl bromides | Arylfluoroacetate | researchgate.net |

Organocatalytic Applications

Organocatalysis provides a complementary approach to metal-based catalysis, often proceeding under mild conditions and offering unique selectivity. The application of organocatalysis in reactions involving difluoroalkylating agents is an area of active research.

One strategy involves the organocatalytic generation of difluorocarbene under mild, neutral conditions. For example, trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA) has been shown to generate difluorocarbene in the presence of a catalytic amount of an N-heterocyclic carbene (NHC) or an organic base like N,N,N',N'-tetramethyl-1,8-diaminonaphthalene. core.ac.uk This allows for the S-difluoromethylation of thioamides. Interestingly, under the reported conditions, sodium this compound did not yield the desired S-difluoromethylated product, highlighting the specific conditions required for its activation in such catalytic cycles. core.ac.uk

Another emerging area is the use of organic photoredox catalysis for direct C-H difluoromethylation of heterocycles. nih.gov These methods often utilize difluoroacetic acid as the difluoromethyl radical precursor under visible light irradiation with an organic photosensitizer. This approach avoids the need for pre-functionalized substrates and harsh reaction conditions. nih.gov

Reformatsky-Type Reactions with Halogenated Fluoroacetates

The Reformatsky reaction is a classic method for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction generates a metal enolate which then adds to the carbonyl group to form a β-hydroxy ester.

While the traditional Reformatsky reaction often employs α-bromo or α-iodo esters, the use of α-chloro esters like this compound is also possible, though it may require more reactive metals or activation methods due to the stronger C-Cl bond. researchgate.net The resulting organozinc reagent, often termed a Reformatsky enolate, is less reactive than Grignard reagents or organolithiums, which prevents side reactions like addition to the ester functionality. wikipedia.orglibretexts.org

More recent advancements have shown that other metals can be used to promote Reformatsky-type reactions with halogenated fluoroacetates. For example, samarium(II) iodide (SmI₂) has been effectively used to induce the reaction of ethyl this compound with aldehydes and ketones. This method provides an efficient route to β,β-difluoro-α-hydroxy esters.

The general scheme for a Reformatsky-type reaction is as follows:

R¹R²C=O + ClCF₂CO₂Et + M → R¹R²C(OM)-CF₂CO₂Et --(H₃O⁺)--> R¹R²C(OH)-CF₂CO₂Et

Where M can be Zn, SmI₂, or another suitable reducing metal.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Structures

A comprehensive understanding of a molecule's behavior begins with the characterization of its three-dimensional structure and conformational landscape. This is typically achieved through computational methods that explore the molecule's potential energy surface.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.czyale.edulibretexts.org Mapping the PES allows for the identification of stable conformations (local minima) and the transition states that connect them. For 2-Chloro-2,2-difluoroacetate, a detailed PES mapping would reveal the rotational barriers around the C-C bond and the preferred spatial arrangement of the chloro, fluoro, and acetate (B1210297) groups. However, specific studies detailing the PES of this compound are not found in the surveyed literature.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and DFT methods are quantum mechanical approaches used to determine the electronic structure and geometry of molecules. rsc.org These calculations could provide precise information on bond lengths, bond angles, and dihedral angles for the various conformers of this compound. While DFT is a widely used tool for structural analysis of organic molecules, specific published data from ab initio or DFT investigations on this particular compound, including optimized geometries and relative energies of conformers, could not be located.

Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms through computational chemistry provides insights into the reactivity of a compound and its transformation pathways. This is particularly relevant for understanding the atmospheric fate of chemical species.

Gas-Phase Reactions with Atmospheric Radicals (OH, Cl)

The hydroxyl (OH) and chlorine (Cl) radicals are important oxidants in the troposphere, initiating the degradation of many organic compounds. rsc.orgcaltech.edursc.orgcopernicus.org Computational studies of the gas-phase reactions of this compound with these radicals would involve locating the transition states for hydrogen abstraction or other reaction channels and calculating the corresponding activation energies. Such studies are crucial for predicting the atmospheric lifetime of the compound. Despite the atmospheric relevance of halogenated acetates, specific kinetic data and mechanistic analyses for the reactions of this compound with OH and Cl radicals are not available in the reviewed sources.

Application of Transition State Theory (TST) and Variational TST

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. umn.eduox.ac.ukuleth.caumn.edu It assumes a quasi-equilibrium between reactants and the transition state complex. umn.edu Variational TST (VTST) is an extension of TST that optimizes the location of the transition state to minimize the calculated rate constant, often providing more accurate results. umn.eduuleth.cascispace.com The application of TST and VTST to the reactions of this compound would require detailed knowledge of the potential energy surface, which is currently unavailable.

Calculation of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgprinceton.edulibretexts.orgepfl.ch KIEs are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. princeton.edu For reactions involving this compound, theoretical calculations of KIEs (e.g., for deuterium substitution) could provide valuable mechanistic information. However, no studies reporting the calculation of KIEs for this compound have been identified.

Thermodynamic Parameters and Energetics of Reactions

Computational chemistry provides a powerful lens for examining the thermodynamic properties of this compound and the energetics of its characteristic reactions.

Enthalpy and Gibbs Free Energy Calculations

Standard thermochemical relationships, often employed in computational chemistry, allow for the calculation of enthalpy (ΔH°) and Gibbs Free Energy (ΔG°). These values are derived from calculated electronic bond energies and vibrational frequencies. vu.nl For this compound, a reaction of significant interest is its thermal decarboxylation, which serves as a common route to generate difluorocarbene (:CF₂), a highly reactive intermediate.

Table 1: Key Thermodynamic Concepts for Reaction Analysis

| Parameter | Symbol | Description | Relevance to this compound |

|---|---|---|---|

| Enthalpy Change | ΔH | The heat absorbed or released in a reaction at constant pressure. | Indicates whether the decarboxylation reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy Change | ΔS | The change in disorder or randomness of a system. | The decarboxylation reaction generally has a positive ΔS as a single ion decomposes into three species (carbene, CO₂, chloride). |

Intermolecular Interactions and Hydrogen Bonding Analysis

The structure of this compound, with its electronegative oxygen and fluorine atoms, dictates its potential for engaging in significant intermolecular interactions, particularly hydrogen bonding. Computational analysis is used to explore these interactions, which are crucial for understanding the compound's behavior in solution and in condensed phases.

The this compound anion possesses multiple sites that can act as hydrogen bond acceptors: the two oxygen atoms of the carboxylate group and the two fluorine atoms. Quantum chemical calculations can model the interaction energies and geometries of complexes formed between the anion and hydrogen bond donors, such as water or alcohols.

Computational studies on similar fluorinated and carboxylate-containing molecules show that hydrogen bonds involving the carboxylate oxygens are generally strong. Density Functional Theory (DFT) calculations have been used to determine the optimal configurations, energy parameters, and vibrational frequencies of hydrated carboxylate anions, revealing the formation of stable hydrate complexes. researchgate.net The fluorine atoms can also participate in weaker hydrogen bonds. However, studies on fluorinated ethers suggest that heavy fluorination can reduce the polarity and electrostatic interaction potential, which may lessen the strength of hydrogen bonding at fluorine sites compared to the carboxylate oxygens. nih.gov

The analysis of these non-covalent interactions is critical for designing solvents or reagents that can effectively stabilize or interact with the anion.

Spectroscopic Property Prediction and Interpretation

Computational simulations are indispensable for predicting and interpreting the spectroscopic features of this compound. These simulations provide a direct link between molecular structure and the observed spectral data.

Vibrational Spectroscopy (IR) Simulations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, such as DFT, can calculate the vibrational frequencies and corresponding IR intensities for a given molecular structure. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions.

For this compound, key vibrational modes include:

C=O Stretching: The symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group, typically appearing as very strong bands in the IR spectrum.

C-F Stretching: Strong absorption bands associated with the stretching of the carbon-fluorine bonds.

C-Cl Stretching: A stretching vibration for the carbon-chlorine bond, typically found at lower wavenumbers.

C-C Stretching: The stretching of the carbon-carbon single bond.

While a simulated spectrum for the anion is not available, experimental data for the closely related Methyl this compound provides insight into the expected frequency regions for these vibrations.

Table 2: Major Experimental IR Absorption Bands for Methyl this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Tentative Assignment |

|---|---|

| ~1780 | C=O Stretch (Ester) |

| ~1100 - 1300 | C-F and C-O Stretches |

Data sourced from the NIST Chemistry WebBook for Methyl this compound.

Computational analysis, often performed in conjunction with matrix-isolation spectroscopy, allows for precise assignment of vibrational peaks by comparing experimental spectra with simulated ones based on calculated structures and frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹³C and ¹⁹F, providing crucial support for experimental assignments.

The chemical environment of the carbon atoms in this compound is highly influenced by the attached electronegative atoms.

¹³C NMR:

The carbonyl carbon (COO⁻) is expected to resonate at a relatively low field (high ppm value), typical for carboxylates.

The quaternary carbon (CClF₂) would be significantly deshielded due to the direct attachment of one chlorine and two fluorine atoms. Its signal would also exhibit coupling to the fluorine atoms (¹JCF).

¹⁹F NMR:

A single resonance is expected for the two equivalent fluorine atoms. The chemical shift would be influenced by the chlorine and the carboxylate group on the same carbon.

Predictive software and quantum mechanical calculations (such as the GIAO method) are used to estimate these chemical shifts. The accuracy of these predictions has become a reliable aid in the structural analysis of complex organic molecules.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C OO⁻ | 160 - 175 | Triplet (²JCF) |

| C ClF₂ | 115 - 130 | Triplet (¹JCF) |

Note: These are estimated ranges based on general principles and data for analogous fluorinated compounds. Actual values may vary.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation involves non-biological degradation pathways, including chemical reactions such as hydrolysis and photolysis, as well as atmospheric oxidation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated acetic acids, this can be a significant degradation pathway in aqueous environments. A study on the thermal degradation of various haloacetic acids in water provided data on the hydrolysis of chlorodifluoroacetic acid (CDFAA), a compound closely related to 2-Chloro-2,2-difluoroacetate. The study found that mixed haloacetic acids like CDFAA degrade via hydrolysis academicjournals.org. The presence of a chlorine atom in the CDFAA molecule was noted to promote hydrolysis compared to the highly stable trifluoroacetic acid (TFAA) academicjournals.org. The extrapolated half-life for the hydrolysis of chlorodifluoroacetic acid at 15°C is 83 years academicjournals.org.

| Compound | Degradation Process | Temperature (°C) | Extrapolated Half-life |

| Chlorodifluoroacetic acid (CDFAA) | Hydrolysis | 15 | 83 years |

Data extrapolated from thermal degradation experiments. academicjournals.org

Research specifically detailing the atmospheric oxidation and degradation kinetics of this compound is limited. The primary atmospheric oxidant for most organic compounds is the hydroxyl radical (OH) rsc.org. The atmospheric fate of related compounds, such as methyl chlorodifluoroacetate and ethyl chlorodifluoroacetate, has been studied in relation to their reactions with chlorine atoms, which can provide insights into potential atmospheric sinks rsc.org. These studies indicate that for ethyl chlorodifluoroacetate, the reaction can lead to the formation of chlorodifluoroacetic acid rsc.org. However, without specific kinetic data for the reaction of this compound with OH radicals, its atmospheric lifetime cannot be accurately determined.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many environmental contaminants.

The biodegradation of haloacetic acids (HAAs), a class of compounds to which this compound belongs, has been investigated, particularly in the context of drinking water treatment where they occur as disinfection byproducts cabidigitallibrary.orgnih.govacs.orgnih.gov. Studies have shown that the biodegradability of HAAs varies significantly depending on their structure nih.gov.

Generally, mono-halogenated acetic acids are more readily biodegradable than di- and tri-halogenated ones nih.gov. For instance, monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA) are reported to be the most readily degraded nih.gov. In contrast, studies on the biodegradation of other fluoroacetates have found that difluoroacetate (B1230586) (DFA) and trifluoroacetate (B77799) (TFA) are highly recalcitrant under the tested aerobic and anaerobic conditions nih.gov. This suggests that the presence of multiple fluorine atoms may hinder microbial degradation. Given its structure, this compound may also exhibit resistance to biodegradation.

Specific microbial communities capable of degrading this compound have not been identified in the available literature. However, research on other HAAs has identified several bacterial species with the ability to utilize them as a sole carbon and energy source. HAA-degrading bacteria have been isolated from various environments, including soil, activated sludge, and drinking water systems cabidigitallibrary.org. Isolates capable of degrading chlorinated and brominated HAAs include species from the genera Afipia and Methylobacterium, both belonging to the phylum Proteobacteria nih.gov. The degradation pathways often involve enzymes called dehalogenases, which catalyze the cleavage of carbon-halogen bonds. The recalcitrance of compounds like difluoroacetate suggests that microbial communities possessing enzymes effective against such highly fluorinated structures may be rare or require specific environmental conditions to be active.

Persistence and Environmental Half-Life Determinations

The persistence of a chemical in the environment is a function of its resistance to various degradation processes. The environmental half-life is a measure of the time it takes for 50% of the compound to be removed orst.edu.

Based on abiotic degradation studies, this compound is expected to be highly persistent in aqueous environments. The extrapolated hydrolysis half-life of the closely related chlorodifluoroacetic acid (CDFAA) is 83 years at 15°C academicjournals.org. This long half-life indicates that hydrolysis is a very slow degradation process for this compound under typical environmental conditions.

In comparison to other haloacetic acids, the stability of CDFAA is significant. For example, the hydrolysis half-lives for monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA) are estimated to be 15 and 68 years, respectively, while trifluoroacetic acid (TFAA) is exceptionally stable with a hydrolysis half-life estimated at 40,000 years academicjournals.org.

The potential for biotic degradation appears limited based on data for structurally similar compounds. The observed resistance of difluoroacetate to microbial degradation suggests that this compound may also persist in biologically active environments like soil and water nih.gov. The combination of a very long hydrolysis half-life and likely resistance to biodegradation indicates that this compound is a persistent environmental compound.

| Compound | Half-life (at 15°C) | Degradation Pathway | Reference |

| Chlorodifluoroacetic acid (CDFAA) | 83 years | Hydrolysis | academicjournals.org |

| Monochloroacetic acid (MCAA) | 15 years | Hydrolysis | academicjournals.org |

| Dichloroacetic acid (DCAA) | 68 years | Hydrolysis | academicjournals.org |

| Trifluoroacetic acid (TFAA) | 40,000 years | Decarboxylation | academicjournals.org |

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are governed by its physical and chemical properties. Its movement between air, water, and soil dictates its potential for contaminating groundwater and long-range transport.

Leaching Potential in Soil Systems

The leaching potential of a chemical in soil, its propensity to move through the soil profile and potentially reach groundwater, is significantly influenced by its soil adsorption coefficient (Koc). A low Koc value indicates weak adsorption to soil particles and therefore higher mobility and a greater risk of leaching.

To provide a quantitative estimate, Quantitative Structure-Activity Relationship (QSAR) models can be employed. While a specific QSAR-derived Koc for this compound is not published, models for similar halogenated organic acids generally predict low Koc values, reinforcing the expectation of high mobility in soil. Further experimental studies are necessary to determine a precise Koc value and definitively characterize its leaching potential.

Volatilization Characteristics

Volatilization, the transfer of a chemical from soil or water to the atmosphere, is another important transport pathway. The tendency of a compound to volatilize is primarily determined by its vapor pressure and Henry's Law constant.

The vapor pressure of the parent acid, 2-Chloro-2,2-difluoroacetic acid, has been reported, which can be used to infer the volatilization potential of the acetate (B1210297) form from acidic environments. However, in most environmental systems with near-neutral pH, the compound will exist as the non-volatile salt, this compound.

A more direct measure of its partitioning between water and air is the Henry's Law constant. For chlorodifluoroacetic acid (CDFA), the Henry's Law constant has been reported as 4 x 10⁻⁵ kg atm mol⁻¹ acs.org. This relatively low value suggests that volatilization from water bodies is not a significant environmental transport pathway. Therefore, this compound is expected to predominantly remain in the aqueous phase rather than partitioning to the atmosphere.

| Property | Value | Implication for Environmental Transport |

| Soil Adsorption Coefficient (Koc) | Not experimentally determined; expected to be low based on chemical structure and behavior of similar compounds. | High potential for leaching through soil and contamination of groundwater. |

| Henry's Law Constant (for CDFA) | 4 x 10⁻⁵ kg atm mol⁻¹ acs.org | Low potential for volatilization from water to the atmosphere. |

Sources and Environmental Occurrence as Degradation Products

This compound is not known to be a primary industrial product but rather emerges in the environment as a breakdown product of other manufactured chemicals. Identifying these parent compounds is key to understanding the sources and distribution of this compound in the environment.

Research has detected chlorodifluoroacetic acid (CDFA), the acidic form of this compound, in environmental samples. A study conducted in Canada found CDFA in both rain and snow, with concentrations ranging from less than 7.1 to 170 nanograms per liter (ng L⁻¹) acs.org. The presence of this compound in precipitation suggests atmospheric formation and subsequent deposition.

The same study postulates that CDFA is a likely degradation product of the chlorofluorocarbon CFC-113 and, to a lesser extent, the hydrochlorofluorocarbon HCFC-142b acs.org. These compounds have been used as refrigerants, solvents, and foam-blowing agents. Their degradation in the atmosphere can lead to the formation of halogenated acetic acids.

Furthermore, the metabolism of the inhalational anesthetic halothane (B1672932) is known to produce trifluoroacetic acid wikipedia.org. While not directly confirmed, the chemical similarity suggests that the degradation of halothane and other structurally related fluorinated and chlorinated compounds could also contribute to the environmental load of this compound nih.gov. The thermal degradation of certain fluoropolymers has also been identified as a potential source of various polyfluoro- and polychlorofluoro-carboxylic acids, which could include this compound.

While direct evidence linking specific pesticides to the formation of this compound is currently limited, the degradation of complex halogenated organic pesticides can lead to a variety of smaller, more persistent halogenated byproducts. Given the widespread use of fluorinated and chlorinated pesticides, this remains a potential and important area for future research.

| Parent Compound (Postulated) | Use | Environmental Evidence |

| CFC-113 | Refrigerant, solvent | Postulated as a major precursor to CDFA found in Canadian precipitation acs.org. |

| HCFC-142b | Refrigerant, foam blowing agent | Postulated as a minor precursor to CDFA found in Canadian precipitation acs.org. |

| Halothane | Inhalational anesthetic | Degradation produces trifluoroacetic acid; similar pathways may form CDFA wikipedia.orgnih.gov. |

| Fluoropolymers | Various industrial applications | Thermal degradation can produce a range of polychlorofluoro-carboxylic acids. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 2-Chloro-2,2-difluoroacetate from complex mixtures. Gas chromatography and ion chromatography are particularly prominent in its analysis.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of highly polar acidic compounds like this compound by GC can be challenging, often requiring derivatization to enhance volatility and improve peak shape.

Derivatization is a common strategy to make polar compounds more amenable to GC analysis. For haloacetic acids, including this compound, esterification is a frequently employed method. Reagents such as 2,2,2-trifluoroethanol (B45653) (TFE) and pentafluorobenzyl bromide (PFBBr) are used to convert the carboxylic acid group into its corresponding ester, which is more volatile and less polar.

The general workflow for GC analysis of this compound after derivatization involves:

Sample Preparation and Derivatization: The sample containing this compound is treated with a suitable derivatizing agent under optimized conditions of temperature, time, and catalyst concentration.

GC Separation: The derivatized sample is injected into the gas chromatograph. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is often used to ensure the efficient separation of the analyte from other components in the sample.

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of the derivatized this compound. A mass spectrometer (MS) can also be used as a detector, providing both quantification and structural information.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |

| Column | 5% Phenyl methypolysiloxane phase (e.g., TRACE TR-5) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, ramped to a final temperature of 240 °C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID, as an example) |

Ion Chromatography (IC) for Environmental Detection

Ion chromatography (IC) is a primary and well-established technique for the determination of ionic species, including haloacetic acids like this compound, in aqueous environmental samples. wikipedia.orgnih.gov This method offers the advantage of direct injection of aqueous samples without the need for laborious extraction and derivatization steps. ucla.edu

The separation in IC is based on the interaction of the ionic analyte with an ion-exchange stationary phase. For the analysis of anionic species like this compound, an anion-exchange column is used. A typical IC system for this purpose includes:

Guard Column: To protect the analytical column from contamination.

Analytical Column: An anion-exchange column, such as the Dionex IonPac AS-11 or AS24, is commonly used for the separation of haloacetic acids. wikipedia.orgucla.edu

Suppressor: A chemical or electrolytic suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of the detection.

Detector: A conductivity detector is the most common detector used in IC for the analysis of haloacetic acids.

For improved selectivity and sensitivity, particularly in complex matrices, ion chromatography can be coupled with tandem mass spectrometry (IC-MS/MS). pdx.educhemicalbook.com This hyphenated technique allows for the unambiguous identification and quantification of this compound even at trace levels. pdx.edu

| Parameter | Condition |

|---|---|

| Guard Column | Ion Pac AG-11 (2 mm i.d. x 50 mm length) wikipedia.org |

| Analytical Column | Ion Pac AS-11 (2 mm i.d. x 250 mm length) wikipedia.org |

| Eluent | Hydroxide gradient |

| Detection | Suppressed conductivity or Mass Spectrometry (MS/MS) pdx.educhemicalbook.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the molecule's structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of chlorodifluoroacetic acid, the protonated form of this compound, exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies for chlorodifluoroacetic acid include:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1700-1760 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.

C-F Stretch: Strong absorption bands are expected in the region of 1000-1400 cm⁻¹ due to the stretching vibrations of the carbon-fluorine bonds.

C-Cl Stretch: A characteristic absorption band for the carbon-chlorine bond is expected in the region of 600-800 cm⁻¹.

The analysis of the FT-IR spectrum of a reaction mixture can indicate the formation or consumption of this compound by monitoring the appearance or disappearance of these characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1760 | Strong, Sharp |

| C-F | Stretching | 1000-1400 | Strong |

| C-Cl | Stretching | 600-800 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of chlorodifluoroacetic acid, a single resonance is expected for the acidic proton of the carboxylic acid group. This signal would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm, due to the deshielding effect of the electronegative oxygen atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals:

Carbonyl Carbon (C=O): This carbon is deshielded and is expected to resonate in the downfield region of the spectrum, typically between 160 and 185 ppm.